molecular formula C8H5ClFNO2S B1523915 (5-Cyano-2-fluorophenyl)methanesulfonyl chloride CAS No. 1258651-01-2

(5-Cyano-2-fluorophenyl)methanesulfonyl chloride

Cat. No.: B1523915
CAS No.: 1258651-01-2
M. Wt: 233.65 g/mol
InChI Key: SGLVRWRAFSIMBA-UHFFFAOYSA-N
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Description

“(5-Cyano-2-fluorophenyl)methanesulfonyl chloride” is an organic molecule that belongs to the family of sulfonyl chlorides . It has a molecular formula of C8H5ClFNO2S and a molecular weight of 233.65 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a cyano group at the 5th position and a fluorine atom at the 2nd position. The benzene ring is also attached to a methanesulfonyl chloride group .


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 233.65 g/mol . The specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.

Scientific Research Applications

Acetylcholinesterase Inhibition in Alzheimer's Treatment

Methanesulfonyl fluoride (MSF), a derivative of methanesulfonyl chloride, has been examined for its efficacy as a long-acting, CNS-selective acetylcholinesterase inhibitor in treating senile dementia of the Alzheimer type. Studies indicate its potential in improving cognitive performance without significant toxicity, suggesting its viability as a palliative treatment for Alzheimer's disease (Moss et al., 1999).

Pharmacokinetics and Toxicity Studies

Ethyl methanesulfonate, related to methanesulfonyl chloride, has been studied for its pharmacokinetics and toxicity. A case report details the successful treatment of neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity induced by its high-dose ingestion, suggesting the importance of understanding the implications of methanesulfonyl compounds in toxicology and emergency medicine (Yamazaki, Tajima, & Takeuchi, 2015).

Investigation of Fluorinated Compounds

The structural similarity of methanesulfonyl chloride to various fluorinated compounds has led to studies on the environmental and biological impact of these substances. Research on compounds like perfluorooctane sulfonate (PFOS) and related substances explores their presence in human blood and their potential health implications, contributing to the understanding of fluorinated compound exposure and toxicity (Fromme et al., 2017).

Antitumor Activity Research

Compounds structurally related to methanesulfonyl chloride, like methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl] (m-AMSA), have been studied for their antitumor activity in clinical trials. These studies investigate the efficacy and safety of such compounds in treating various types of cancer, contributing to the development of new chemotherapeutic agents (Von Hoff et al., 1978).

Properties

IUPAC Name

(5-cyano-2-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-7-3-6(4-11)1-2-8(7)10/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLVRWRAFSIMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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